Cas no 2172054-73-6 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid)

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid
- 2172054-73-6
- EN300-1533008
- 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-methylpropanoic acid
-
- インチ: 1S/C27H30N2O5/c1-25(2,23(31)32)28-22(30)27(15-26(16-27)12-7-13-26)29-24(33)34-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21H,7,12-16H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: KIMDYCIODBKQGO-UHFFFAOYSA-N
- SMILES: O=C(C1(CC2(CCC2)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)(C)C
計算された属性
- 精确分子量: 462.21547206g/mol
- 同位素质量: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 7
- 複雑さ: 805
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.4
- トポロジー分子極性表面積: 105Ų
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1533008-10.0g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-methylpropanoic acid |
2172054-73-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1533008-2500mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-methylpropanoic acid |
2172054-73-6 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1533008-0.1g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-methylpropanoic acid |
2172054-73-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1533008-50mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-methylpropanoic acid |
2172054-73-6 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1533008-100mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-methylpropanoic acid |
2172054-73-6 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1533008-5.0g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-methylpropanoic acid |
2172054-73-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1533008-0.05g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-methylpropanoic acid |
2172054-73-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1533008-0.5g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-methylpropanoic acid |
2172054-73-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1533008-500mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-methylpropanoic acid |
2172054-73-6 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1533008-0.25g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-methylpropanoic acid |
2172054-73-6 | 0.25g |
$3099.0 | 2023-06-05 |
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acidに関する追加情報
Research Brief on 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid (CAS: 2172054-73-6)
The compound 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid (CAS: 2172054-73-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of peptide-based therapeutics. The presence of the spiro[3.3]heptane scaffold and the Fmoc-protected amino group makes it a valuable building block for the construction of complex peptide architectures. Researchers have successfully utilized this compound in solid-phase peptide synthesis (SPPS) to generate novel peptide sequences with enhanced stability and bioavailability.
In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid exhibit promising inhibitory effects on specific enzymatic targets involved in inflammatory pathways. These findings suggest potential applications in the development of anti-inflammatory agents. Further investigations are underway to elucidate the precise mechanism of action and optimize the compound's pharmacokinetic properties.
The synthesis of this compound has also been a focal point of recent research. Advanced synthetic strategies, including asymmetric catalysis and flow chemistry, have been employed to improve the yield and purity of the product. Notably, a recent publication in the Journal of Medicinal Chemistry detailed a novel, scalable synthesis route that significantly reduces production costs while maintaining high enantiomeric purity.
Looking ahead, the potential applications of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid extend beyond peptide synthesis. Its unique structural motifs make it a candidate for the development of small-molecule inhibitors and probes for studying protein-protein interactions. Ongoing research is expected to uncover additional therapeutic avenues, particularly in the areas of oncology and neurodegenerative diseases.
In conclusion, the compound 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid (CAS: 2172054-73-6) represents a promising scaffold in medicinal chemistry. Its versatility in synthesis and potential biological activities underscore its importance in current research efforts. Future studies will likely focus on optimizing its properties and exploring its full therapeutic potential.
2172054-73-6 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-methylpropanoic acid) Related Products
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 2763749-55-7(3-(2-Bromoethynyl)oxetan-3-ol)
- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 120788-31-0(1-amino-4-hexyne)
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)




